molecular formula C14H9Cl4N3O2 B3041378 N-[(2,6-dichloro-4-methyl-3-pyridyl)carbonyl]-N'-(2,6-dichlorophenyl)urea CAS No. 286430-80-6

N-[(2,6-dichloro-4-methyl-3-pyridyl)carbonyl]-N'-(2,6-dichlorophenyl)urea

Cat. No.: B3041378
CAS No.: 286430-80-6
M. Wt: 393 g/mol
InChI Key: IETFCTSUAMYNIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-[(2,6-dichloro-4-methyl-3-pyridyl)carbonyl]-N’-(2,6-dichlorophenyl)urea” is a chemical compound with the molecular formula C14H9Cl4N3O2 . It has a molecular weight of 393.05200 .

Scientific Research Applications

Exposure Assessment and Biomonitoring

Research has highlighted the importance of exposure assessment to certain compounds related to N-[(2,6-dichloro-4-methyl-3-pyridyl)carbonyl]-N'-(2,6-dichlorophenyl)urea. Studies involving the measurement of specific biomarkers in urine samples, such as tobacco-specific nitrosamine 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol (NNAL), have been crucial for understanding the exposure levels of tobacco users to carcinogens. Additionally, the detection of various phenols and parabens in urine samples has provided insights into the exposure levels of these chemicals among different populations, including pregnant women, shedding light on potential health risks and the need for exposure mitigation strategies (Xia et al., 2011) (Watkins et al., 2015).

Toxicology and Health Impact Studies

Research has also been directed towards understanding the health impacts of various compounds structurally similar or related to this compound. Investigations into the metabolism of tobacco-specific nitrosamines and their implications in cancer risk have been a significant focus. The metabolites of these compounds, such as NNAL, have been shown to be good predictors of cancer risk, emphasizing the importance of studying these metabolites in detail. This research is crucial for developing strategies to reduce exposure to harmful substances and mitigate associated health risks (Ter-Minassian et al., 2012).

Properties

IUPAC Name

2,6-dichloro-N-[(2,6-dichlorophenyl)carbamoyl]-4-methylpyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9Cl4N3O2/c1-6-5-9(17)19-12(18)10(6)13(22)21-14(23)20-11-7(15)3-2-4-8(11)16/h2-5H,1H3,(H2,20,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IETFCTSUAMYNIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1C(=O)NC(=O)NC2=C(C=CC=C2Cl)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9Cl4N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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